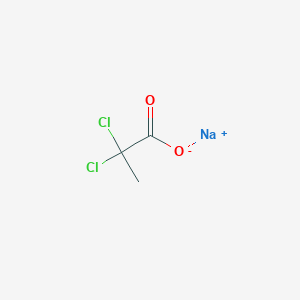

Sodium 2,2-dichloropropionate

Overview

Description

Sodium 2,2-dichloropropionate, also known as this compound, is a useful research compound. Its molecular formula is C3H4Cl2NaO2 and its molecular weight is 165.96 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Propionates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Dalapon-sodium, also known as Sodium 2,2-dichloropropionate, is a selective herbicide primarily used to control annual and perennial grasses . Its primary targets are these grasses, including bluegrass, crabgrass, quackgrass, Bermudagrass, Johnsssongrass, cattails, rushes, barnyardgrass, and couch .

Mode of Action

Dalapon-sodium acts as an inhibitor of some enzymes that process pyruvate . It inhibits fat synthesis, stops cell division, reduces wax production by leaves, and affects carbohydrate, lipid, and nitrogen metabolism . It is absorbed through both leaves and roots and is translocated within the plant via the phloem with the photosynthate and xylem with water .

Biochemical Pathways

The compound affects multiple biochemical pathways. It inhibits fat synthesis, which can disrupt the energy storage of the plant. It also stops cell division, which can halt the growth and reproduction of the plant. Furthermore, it reduces wax production by leaves, which can affect the plant’s water retention and protection. Lastly, it affects carbohydrate, lipid, and nitrogen metabolism, which can disrupt the plant’s energy production and nutrient cycling .

Pharmacokinetics

Dalapon-sodium is highly soluble in water and relatively volatile . It is readily absorbed into and widely distributed throughout the body . It is also moderately persistent in soil systems and can be persistent in some water systems .

Result of Action

The result of Dalapon-sodium’s action is the effective control of targeted grasses. By inhibiting key biochemical pathways and disrupting the plant’s normal functions, it leads to the death of the plant. At high rates, it acts as a total herbicide, but at lower rates, it can selectively control certain grasses .

Action Environment

The action of Dalapon-sodium is influenced by environmental factors. It leaches readily in soil, but under conditions favorable for microbial growth, microbial degradation will probably proceed at a faster rate than leaching . It is also moderately persistent in soil systems and can be persistent in some water systems . Its effectiveness can be influenced by soil type, temperature, and moisture levels. It is also important to note that it has a moderate toxicity to most aquatic organisms and honeybees but is less harmful to birds and earthworms .

Biochemical Analysis

Biochemical Properties

Dalapon-sodium interacts with enzymes that process pyruvate . This interaction inhibits the enzymes, affecting the biochemical reactions they are involved in

Cellular Effects

Dalapon-sodium has been found to have effects on various types of cells. The oral Reference Dose (RfD) is based on the assumption that thresholds exist for certain toxic effects such as cellular necrosis . It is expressed in units of mg/kg-day . Chronic exposure to Dalapon-sodium has the potential to cause increased kidney-to-body weight .

Molecular Mechanism

It is known to inhibit certain enzymes that process pyruvate

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dalapon-sodium can change over time. For example, a study found that the concentrations of some of the brominated HAAs in chlorine-quenched disinfected water stored in the dark at −20 °C for seven days decreased between 26 and 46% . Therefore, water samples should be analyzed within 24 hours of their collection .

Dosage Effects in Animal Models

In animal models, the effects of Dalapon-sodium vary with different dosages. Tests indicate that Dalapon does not produce adverse effects on fertility or reproduction, except at extremely high doses . Teratogenic effects were not noted in rats treated with up to 2000 mg/kg/day .

Metabolic Pathways

It is known to inhibit enzymes that process pyruvate , which suggests it may have an impact on the metabolic pathway involving pyruvate

Transport and Distribution

Dalapon-sodium is highly soluble in water and volatile , suggesting it can be easily transported and distributed within cells and tissues

Subcellular Localization

Biological Activity

Sodium 2,2-dichloropropionate, commonly known as Dalapon, is a selective herbicide primarily used for controlling grasses in agricultural settings. Its biological activity encompasses its mechanism of action, degradation pathways, toxicological effects, and interactions with various organisms. This article synthesizes findings from diverse research studies to provide a comprehensive overview of its biological activity.

This compound (C3H3Cl2NaO2) is a water-soluble herbicide that acts by inhibiting lipid synthesis in target plants. Its structure includes two chlorine atoms attached to the propionic acid backbone, which contributes to its herbicidal properties. The compound is typically applied in agricultural contexts to manage weeds and grasses that compete with crops.

The primary mode of action of this compound involves the inhibition of fatty acid synthesis. This disrupts cellular membranes and leads to plant death. The herbicide is absorbed through both leaves and roots, making it effective against a variety of perennial and annual grasses.

Degradation and Biodegradation

Research indicates that this compound can be effectively degraded by specific soil bacteria. For instance, Elaine M. Berry et al. (1979) isolated a bacterium capable of utilizing this compound as its sole carbon source, demonstrating significant dehalogenase activity that facilitates the breakdown of the herbicide into less harmful substances .

Table 1: Degradation Pathways of this compound

Toxicological Effects

This compound exhibits moderate toxicity to various organisms:

- Aquatic Life : It has been shown to have moderate toxicity to aquatic organisms and honeybees but is less harmful to birds and earthworms .

- Mammals : The compound is relatively non-toxic to mammals; however, it can act as an irritant and has been classified as a potential kidney toxicant .

Table 2: Toxicity Profile

| Organism Type | Toxicity Level | Notes |

|---|---|---|

| Aquatic Organisms | Moderate | Potential for bioaccumulation |

| Mammals | Low | Irritant; potential kidney toxicant |

| Birds | Low | Less harmful compared to other taxa |

Case Studies

- Field Trials : A study conducted on the application of this compound in cotton fields demonstrated effective control over common weeds such as crabgrass and quackgrass while showing minimal impact on crop yield .

- Soil Microbial Communities : Research highlighted the role of soil microbial communities in the biodegradation of this compound. The presence of specific bacteria was linked to higher degradation rates, suggesting that soil health plays a crucial role in the herbicide's environmental impact .

- Environmental Persistence : Studies indicate that this compound has a moderate persistence in soil systems but can leach into groundwater due to its high solubility . This raises concerns about long-term environmental effects and necessitates careful management practices.

Properties

CAS No. |

127-20-8 |

|---|---|

Molecular Formula |

C3H4Cl2NaO2 |

Molecular Weight |

165.96 g/mol |

IUPAC Name |

sodium;2,2-dichloropropanoate |

InChI |

InChI=1S/C3H4Cl2O2.Na/c1-3(4,5)2(6)7;/h1H3,(H,6,7); |

InChI Key |

MCCBUOJFZJOBJH-UHFFFAOYSA-N |

SMILES |

CC(C(=O)[O-])(Cl)Cl.[Na+] |

Isomeric SMILES |

CC(C(=O)[O-])(Cl)Cl.[Na+] |

Canonical SMILES |

CC(C(=O)O)(Cl)Cl.[Na] |

melting_point |

166.5 °C |

Key on ui other cas no. |

127-20-8 |

Pictograms |

Irritant |

Related CAS |

75-99-0 (Parent) |

Synonyms |

dalapon dalapon, ammonium salt dalapon, calcium salt dalapon, magnesium salt dalapon, sodium salt dalapon-magnesium dalapon-sodium |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mode of action of Sodium 2,2-dichloropropionate?

A1: this compound acts as a herbicide by disrupting plant growth processes. Specifically, it inhibits the biosynthesis of branched-chain aliphatic amino acids, crucial for protein synthesis and overall plant development. [] This disruption ultimately leads to the death of susceptible plant species.

Q2: How does the application of Dalapon-sodium impact soil microorganisms?

A2: Research indicates that repeated applications of Dalapon-sodium, even at concentrations exceeding recommended field rates, can stimulate the growth of soil microorganisms like bacteria, molds, and actinomycetes. [] Interestingly, some bacterial strains isolated from the soil demonstrated the ability to degrade this compound, utilizing it as a carbon source. []

Q3: Can this compound be used to control specific grass species in pastures?

A3: Yes, studies have shown that Dalapon-sodium effectively controls weed grasses like Agrostis stolonifera, Poa trivialis, and Holcus lanatus in pastures while exhibiting selectivity towards desirable species like Lolium perenne. [] This selective herbicidal activity makes it a potential tool for pasture management.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C3H3Cl2NaO2, and its molecular weight is 169.98 g/mol. []

Q5: Can this compound be incorporated into controlled-release systems for agricultural applications?

A5: Research indicates that this compound can be successfully incorporated into acrylamide/crotonic acid hydrogels. [] These hydrogels, synthesized through gamma radiation, act as carriers for the controlled release of the herbicide, potentially enhancing its effectiveness and reducing environmental impact.

Q6: What are the potential toxicological effects of this compound in mammals?

A6: Studies on dairy cows administered this compound orally revealed detectable residues in milk, organs, and tissues. [] While some clinicochemical parameters showed minor alterations, their significance remains inconclusive. Further research is needed to fully assess the long-term safety profile of the compound.

Q7: What analytical methods are employed for the determination of this compound purity and impurities?

A7: Quantitative Nuclear Magnetic Resonance (QNMR) spectroscopy offers a precise and accurate method for determining the purity of technical-grade this compound and identifying impurities. [] This method surpasses traditional chromatographic techniques like GC and HPLC in accuracy and speed.

Q8: How is this compound degraded in the environment?

A8: While specific degradation pathways weren't detailed in the provided research, studies highlight the photocatalytic degradation potential of this compound using copper oxide-modified titanium dioxide (CuO/TiO2) particles. [] This method could be a promising avenue for remediating environments contaminated with the herbicide.

Q9: What are some alternative herbicides used for similar purposes as this compound?

A9: The provided research mentions several alternative herbicides, including:

- Paraquat: Offers comparable control of certain grass species, but its effectiveness can vary. [, ]

- Amitrole-T: Exhibits variable efficacy compared to Dalapon-sodium depending on the target species. []

- Disodium methanearsonate (DSMA): Provides comparable seasonal control of specific grasses but might require more frequent applications. []

- Tetrapion: Demonstrates equal or superior control of certain weed species, particularly when used in combination with this compound. []

- Glyphosate: Highly effective in controlling a broader spectrum of weeds and promoting the establishment of desirable plant species. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.